5-methyl-3-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}-1,2-oxazole
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Overview
Description
5-methyl-3-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}-1,2-oxazole is a heterocyclic compound that features a pyridopyrimidine core fused with an oxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}-1,2-oxazole typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the cyclization of a pyridopyrimidine derivative with an oxazole precursor. For example, the condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney nickel and acetic acid can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-methyl-3-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: m-chloroperbenzoic acid in an organic solvent.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield an oxazole derivative with an additional oxygen atom, while reduction may produce a reduced pyridopyrimidine-oxazole compound.
Scientific Research Applications
5-methyl-3-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}-1,2-oxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, particularly targeting CDK2/cyclin A2.
Medicine: Explored for its anticancer properties, showing cytotoxic activity against various cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-methyl-3-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}-1,2-oxazole involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of CDK2/cyclin A2, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to fit into the kinase’s binding pocket, disrupting its normal function.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar core structure, known for its kinase inhibitory activity.
Pyrido[2,3-d]pyrimidine: A related compound with variations in the nitrogen atom positions, also studied for its biological activities.
Uniqueness
5-methyl-3-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}-1,2-oxazole is unique due to its specific fusion of pyridopyrimidine and oxazole rings, which imparts distinct chemical and biological properties. Its ability to inhibit CDK2/cyclin A2 with high potency sets it apart from other similar compounds .
Properties
IUPAC Name |
7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-(5-methyl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c1-8-4-11(15-18-8)12(17)16-3-2-10-9(6-16)5-13-7-14-10/h4-5,7H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNCSSSXEMLAHFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC3=NC=NC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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